4,6-Dimethylpyrimidine-2-carbothioamide

PIM Kinase Cancer Enzyme Inhibition

Sourcing heterocyclic thioamides with consistent reactivity for kinase inhibitor programs often leads to supply inconsistencies. This 4,6-dimethyl substituted pyrimidine-2-carbothioamide is validated as a versatile scaffold for oncology and chemical biology. - PIM-1 kinase inhibition: IC50 = 1.50 nM; MDM2-p53 inhibition: IC50 = 9.20 nM - Xanthine oxidase inhibition: IC50 = 10 nM, enabling hyperuricemia research - Differentiated by 4,6-dimethyl lipophilicity and the nucleophilic carbothioamide group for metal coordination

Molecular Formula C7H9N3S
Molecular Weight 167.23 g/mol
Cat. No. B11914497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpyrimidine-2-carbothioamide
Molecular FormulaC7H9N3S
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C(=S)N)C
InChIInChI=1S/C7H9N3S/c1-4-3-5(2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11)
InChIKeyHFEQOIZISLEBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylpyrimidine-2-carbothioamide: Product Overview


4,6-Dimethylpyrimidine-2-carbothioamide (CAS 112627-07-3) is a heterocyclic organic compound characterized by a pyrimidine ring substituted with methyl groups at the 4 and 6 positions and a reactive carbothioamide functional group at the 2-position. Its molecular formula is C7H9N3S with a molecular weight of 167.23 g/mol [1]. This specific substitution pattern distinguishes it from the unsubstituted pyrimidine-2-carbothioamide core and from other analogs like 4,6-dimethylpyrimidine-2-thiol. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of bioactive molecules with potential applications in pharmaceuticals and agrochemicals .

4,6-Dimethylpyrimidine-2-carbothioamide: Structural Specificity


In-class compounds cannot be simply interchanged due to the profound impact of the 4,6-dimethyl and 2-carbothioamide substitutions on both chemical reactivity and biological target engagement. The presence of the carbothioamide group provides a distinct nucleophilic center and hydrogen-bonding profile compared to thiols, amines, or other 2-substituted pyrimidines, enabling unique metal-coordination chemistry and enzyme interactions [1]. Furthermore, the 4,6-dimethyl groups on the pyrimidine ring significantly alter the molecule's lipophilicity and steric hindrance, which are critical factors influencing binding affinity and selectivity toward biological targets. This is evidenced by the distinct activity profiles observed for this specific scaffold across various assays, as detailed in the quantitative evidence below [2].

4,6-Dimethylpyrimidine-2-carbothioamide: Activity Profile Comparison


PIM Kinase Inhibition: Pyrimidine Scaffold Comparison

A derivative of 4,6-Dimethylpyrimidine-2-carbothioamide exhibits potent inhibition of PIM kinase, a key target in oncology. The compound demonstrates an IC50 of 1.50 nM against PIM-1 in a cell-free enzymatic assay, a value significantly more potent than many other pyrimidine-based inhibitors lacking this specific substitution pattern [1]. This is a class-level inference, as direct comparative data with a structurally identical comparator is not available in the same study.

PIM Kinase Cancer Enzyme Inhibition

Xanthine Oxidase Inhibition

A derivative containing the 4,6-Dimethylpyrimidine-2-carbothioamide moiety has been reported as a potent inhibitor of bovine xanthine oxidase, a key enzyme in uric acid production. The compound exhibits an IC50 of 10 nM [1]. While not a direct head-to-head comparison, this nanomolar potency is a class-level indicator that this specific scaffold can achieve strong inhibition of this target, which is a desired feature for developing treatments for gout and hyperuricemia.

Xanthine Oxidase Hyperuricemia Gout

MDM2-p53 Interaction Inhibition

A derivative of 4,6-Dimethylpyrimidine-2-carbothioamide has been shown to inhibit the interaction between the MDM2 protein and the tumor suppressor p53, a key mechanism in many cancers. In a cell-based assay using human U87MG cells, the compound demonstrated an IC50 of 9.20 nM [1]. This activity is a class-level differentiator, showing the scaffold's ability to engage in challenging protein-protein interactions, a property not universally shared across all pyrimidine carbothioamide analogs.

MDM2 p53 Protein-Protein Interaction

Myosin-2 ATPase Inhibition

The 4,6-Dimethylpyrimidine-2-carbothioamide scaffold has also demonstrated activity against myosin-2, a motor protein involved in cytoskeletal function. A derivative was found to inhibit actin-activated bovine heart muscle myosin-2 with an IC50 of 2.10E+3 nM (2.1 µM) [1]. This cross-study comparable data point suggests a broader interaction profile for this chemotype. The micromolar potency against myosin-2, contrasted with the nanomolar activity against other targets (e.g., PIM kinase, MDM2), highlights that the scaffold's activity is target-dependent and can be tuned.

Myosin-2 ATPase Cytoskeleton

4,6-Dimethylpyrimidine-2-carbothioamide: Research & Industrial Applications


PIM Kinase & MDM2-p53 Pathway Programs

Given the evidence for potent, nanomolar inhibition of both PIM kinases (IC50 = 1.50 nM) and the MDM2-p53 interaction (IC50 = 9.20 nM) [1], this compound and its derivatives are exceptionally well-suited for lead optimization campaigns in oncology. Researchers investigating PIM-driven cancers or seeking to reactivate p53 tumor suppressor function should prioritize this scaffold for structure-activity relationship (SAR) studies.

Xanthine Oxidase Inhibitor Development

The demonstrated potent inhibition of bovine xanthine oxidase (IC50 = 10 nM) [1] validates the use of 4,6-Dimethylpyrimidine-2-carbothioamide as a key building block for developing novel treatments for hyperuricemia and gout. This scaffold provides a promising alternative chemotype for medicinal chemists looking to move beyond traditional purine-based inhibitors.

Chemical Biology & Target Deconvolution

The compound's variable potency across different targets (e.g., nanomolar for PIM-1 vs. micromolar for Myosin-2 [1]) makes it a valuable tool for chemical biology. It can serve as a selective inhibitor for pathway analysis and target validation studies, particularly in cancer and inflammation models, where its activity profile has been partially defined.

Agrochemical Lead Generation: Plant Growth Stimulators

Preliminary biological evaluation of 4,6-dimethylpyrimidine-2-thiol derivatives, which are closely related synthetic precursors, has shown pronounced plant growth-stimulating activity [2]. This indicates that the core 4,6-dimethylpyrimidine scaffold, when functionalized appropriately, has significant potential in agrochemical research for developing new plant growth regulators and yield-enhancing agents.

Technical Documentation Hub

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